molecular formula C11H7BrOS B2412544 5-(2-Bromophenyl)thiophene-2-carbaldehyde CAS No. 886509-00-8

5-(2-Bromophenyl)thiophene-2-carbaldehyde

Cat. No. B2412544
CAS RN: 886509-00-8
M. Wt: 267.14
InChI Key: IQUYPNNYNSJOEJ-UHFFFAOYSA-N
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Description

“5-(2-Bromophenyl)thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 886509-00-8 . It has a molecular weight of 267.15 and its IUPAC name is 5-(2-bromophenyl)-2-thiophenecarbaldehyde . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular formula of “5-(2-Bromophenyl)thiophene-2-carbaldehyde” is C11H7BrOS . The InChI code is 1S/C11H7BrOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H and the InChI key is IQUYPNNYNSJOEJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-(2-Bromophenyl)thiophene-2-carbaldehyde” is a solid substance . It has a molecular weight of 267.15 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as 5-(2-Bromophenyl)thiophene-2-carbaldehyde, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes 5-(2-Bromophenyl)thiophene-2-carbaldehyde a potential candidate for use in this field.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are utilized in the fabrication of organic field-effect transistors (OFETs) . This suggests that 5-(2-Bromophenyl)thiophene-2-carbaldehyde could be used in the development of these devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, 5-(2-Bromophenyl)thiophene-2-carbaldehyde could potentially be used in the production of OLEDs.

Schiff Bases Synthesis

5-(2-Bromophenyl)thiophene-2-carbaldehyde can be used in the synthesis of Schiff bases . Schiff bases with thiophene ring are important compounds because of their wide biological activities and industrial applications .

Intermediate in Organic Synthesis

5-(2-Bromophenyl)thiophene-2-carbaldehyde is a very important heterocycle derivative. It has been used as an intermediate in organic synthesis for the preparation of a variety of molecules , including biologically active compounds .

Biological Activities

Thiophene derivatives have many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, 5-(2-Bromophenyl)thiophene-2-carbaldehyde could potentially be used in the development of new drugs with these properties.

Corrosion Inhibitors

Some Schiff base compounds containing thiophene are stated to be corrosion inhibitors . This suggests that 5-(2-Bromophenyl)thiophene-2-carbaldehyde could potentially be used in this application.

Safety and Hazards

The safety information for “5-(2-Bromophenyl)thiophene-2-carbaldehyde” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-(2-bromophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUYPNNYNSJOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)thiophene-2-carbaldehyde

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